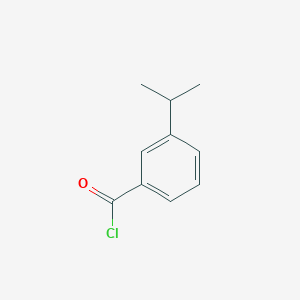![molecular formula C28H36N2O4 B1291762 tert-Butyl trans-4-[2-(9H-fluoren-9-ylmethoxy-carbonylamino)ethyl]cyclohexylcarbamate CAS No. 1212342-32-9](/img/structure/B1291762.png)
tert-Butyl trans-4-[2-(9H-fluoren-9-ylmethoxy-carbonylamino)ethyl]cyclohexylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl trans-4-[2-(9H-fluoren-9-ylmethoxy-carbonylamino)ethyl]cyclohexylcarbamate: is a complex organic compound often used in biochemical and proteomics research. This compound is characterized by its unique structure, which includes a tert-butyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a cyclohexylcarbamate moiety. It is primarily utilized in the synthesis of peptides and other organic molecules due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl trans-4-[2-(9H-fluoren-9-ylmethoxy-carbonylamino)ethyl]cyclohexylcarbamate typically involves multiple steps:
Formation of the Fmoc-protected amine: The initial step involves the protection of the amine group with the Fmoc group. This is achieved by reacting the amine with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling with cyclohexylcarbamate: The Fmoc-protected amine is then coupled with tert-butyl trans-4-[2-(aminoethyl)cyclohexylcarbamate] using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in an organic solvent such as dichloromethane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including precise control of temperature, solvent choice, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the carbamate group, converting it into an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tert-butyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Fluorenone derivatives.
Reduction: Amines.
Substitution: Substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amine group.
- Employed in the synthesis of complex organic molecules due to its stability and reactivity.
Biology:
- Utilized in the study of protein-protein interactions by incorporating it into peptide chains.
- Helps in the development of peptide-based drugs.
Medicine:
- Plays a role in the design of novel therapeutic agents, particularly in the field of cancer research.
- Used in the synthesis of peptide-based vaccines.
Industry:
- Applied in the production of specialty chemicals and pharmaceuticals.
- Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl trans-4-[2-(9H-fluoren-9-ylmethoxy-carbonylamino)ethyl]cyclohexylcarbamate involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. The compound is stable under basic conditions but can be selectively removed under acidic conditions, allowing for the sequential addition of amino acids to form peptides.
Comparación Con Compuestos Similares
- tert-Butyl N-(9H-fluoren-9-ylmethoxycarbonyl)-L-aspartate
- tert-Butyl N-(9H-fluoren-9-ylmethoxycarbonyl)-L-glutamate
Comparison:
- tert-Butyl N-(9H-fluoren-9-ylmethoxycarbonyl)-L-aspartate and tert-Butyl N-(9H-fluoren-9-ylmethoxycarbonyl)-L-glutamate are similar in that they also contain the Fmoc protecting group and tert-butyl group. they differ in the amino acid moiety, which affects their reactivity and applications.
- Uniqueness: tert-Butyl trans-4-[2-(9H-fluoren-9-ylmethoxy-carbonylamino)ethyl]cyclohexylcarbamate is unique due to its cyclohexylcarbamate moiety, which provides additional stability and specific reactivity patterns compared to other Fmoc-protected compounds.
Propiedades
IUPAC Name |
tert-butyl N-[4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]cyclohexyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O4/c1-28(2,3)34-27(32)30-20-14-12-19(13-15-20)16-17-29-26(31)33-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-11,19-20,25H,12-18H2,1-3H3,(H,29,31)(H,30,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGJWZOXCNZIGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
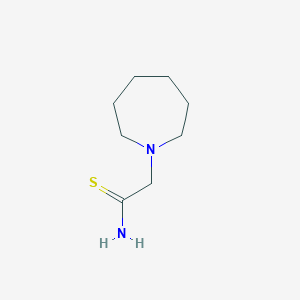
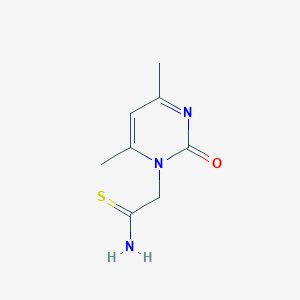
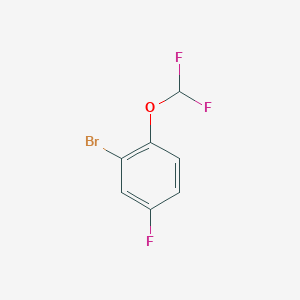
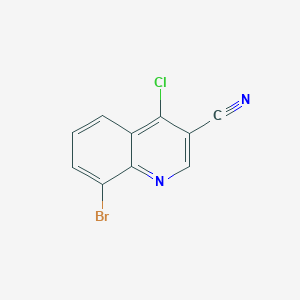
![2-Bromo-8-fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one](/img/structure/B1291701.png)

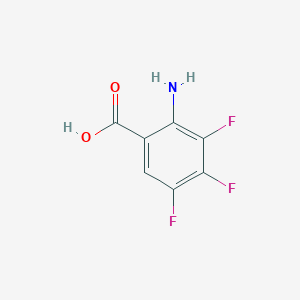
![Benzo[d]thiazol-5-ylmethanol](/img/structure/B1291708.png)
